2-Carbamoylpyridine-3-carboxylic acid

説明

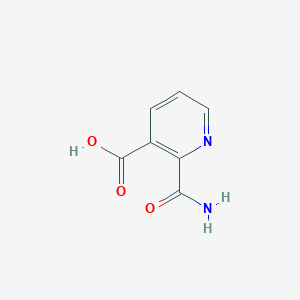

2-Carbamoylpyridine-3-carboxylic acid is a compound with the molecular formula C7H6N2O3 . It is also known by other names such as 2-Carbamoylnicotinic acid, 2-aminocarbonylnicotinic acid, and 2-carbamylnicotinic acid . The molecular weight of this compound is 166.13 g/mol .

Molecular Structure Analysis

The InChI string for 2-Carbamoylpyridine-3-carboxylic acid isInChI=1S/C7H6N2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3H,(H2,8,10)(H,11,12) . The Canonical SMILES string is C1=CC(=C(N=C1)C(=O)N)C(=O)O . These strings provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 166.03784206 g/mol . The Topological Polar Surface Area is 93.3 Ų . The Heavy Atom Count is 12 .科学的研究の応用

Structural and Molecular Studies

2-Carbamoylpyridine-3-carboxylic acid and its derivatives have been utilized in various structural and molecular studies. For instance, 2-aminopyridine-3-carboxylic acid's molecular structure was examined using X-ray diffraction and inelastic neutron spectroscopy, combined with infrared and Raman spectroscopy, to understand its molecular geometries and dynamics. Such studies are fundamental in comprehending the physical and chemical properties of this compound, which can be essential for its application in various fields including material sciences and pharmaceuticals (Pawlukojć et al., 2007).

Catalytic Applications

Compounds related to 2-Carbamoylpyridine-3-carboxylic acid have been explored for their catalytic potential. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine to 6-aminonicotinic acid in ionic liquid showcased the compound's potential in catalytic processes, highlighting its importance in synthetic chemistry and industrial applications (Feng et al., 2010).

Synthesis and Characterization of Novel Compounds

2-Carbamoylpyridine-3-carboxylic acid derivatives have been synthesized and characterized, demonstrating their potential in the development of new materials. For example, compounds with urea moiety showed promising results in the synthesis of various derivatives under mild and green conditions, indicating their applicability in creating environmentally friendly processes in the chemical industry (Zolfigol et al., 2015).

Supramolecular Structures

The compound and its derivatives have been involved in the formation of complex supramolecular structures. Research in this area contributes to the understanding of molecular interactions and the design of novel materials with specific properties. For example, studies on rare earth carboxylic acid complexes provide insights into the formation of multidimensional structures and their potential applications in materials science (Zhao et al., 2017).

Sensing and Detection Applications

Compounds derived from 2-Carbamoylpyridine-3-carboxylic acid have been utilized in the development of sensors. For instance, the study of hydrogen bond-assisted aggregation-induced emission in 3-aminopyridine-2-carboxylic acid complexes showcased the potential of these compounds in the detection of specific ions, highlighting their importance in the development of sensitive and selective sensing devices (Wang et al., 2016).

特性

IUPAC Name |

2-carbamoylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3H,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIABIDLZBNRSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293263 | |

| Record name | 2-Carbamoylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carbamoylpyridine-3-carboxylic acid | |

CAS RN |

5860-70-8 | |

| Record name | 5860-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Carbamoylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carbamoylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)

![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)

![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)

![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)